tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate
Description
tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate (CAS: 257937-11-4) is a pyridine-derived small molecule scaffold with the molecular formula C₁₄H₂₂N₂O₅S and a molecular weight of 330.4 g/mol . Its structure features a pyridine ring substituted at the 4-position with a tert-butyl carbamate group and at the 3-position with a 2-(methanesulfonyloxy)propyl chain. The methanesulfonyloxy (mesyloxy) group is a reactive leaving group, making this compound valuable in nucleophilic substitution reactions or as an intermediate in organic synthesis .
This compound is marketed as a versatile scaffold for laboratory use, with applications in medicinal chemistry and materials science. It is available in quantities ranging from 50 mg to 500 mg, though its commercial use is restricted to R&D purposes .
Properties
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propan-2-yl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-10(21-22(5,18)19)8-11-9-15-7-6-12(11)16-13(17)20-14(2,3)4/h6-7,9-10H,8H2,1-5H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXDUHVRUDYMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CN=C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a tert-butyl carbamate and a methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparison of Pyridine Carbamates and Derivatives
Research Findings and Case Studies
- Case Study 1 : In , a related carbamate with a bromomethyl group was used to synthesize europium complexes for mitochondrial staining. The target compound’s mesyloxy group could similarly facilitate labeling via nucleophilic displacement .
- Case Study 2 : Pyridine carbamates with allyl groups () were utilized in tandem oxidation-allylation reactions, a pathway less accessible to the mesyloxy derivative due to differing reactivity .
Biological Activity
Tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate, with the CAS number 257937-11-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₂N₂O₅S, with a molecular weight of 330.40 g/mol. The compound features a pyridine ring substituted with a methanesulfonyloxy group and a tert-butyl carbamate moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures may exhibit various pharmacological effects, including inhibition of enzymes involved in neurodegenerative diseases. For instance, related compounds have been shown to act as inhibitors of β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It was found to moderate the protective activity in astrocytes stimulated by amyloid beta peptide (Aβ) aggregates . The compound exhibited a reduction in inflammatory markers such as TNF-α and oxidative stress indicators in cell cultures.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit β-secretase and acetylcholinesterase activities. For example, one related compound showed an IC₅₀ value of 15.4 nM for β-secretase inhibition . This suggests potential therapeutic applications in treating Alzheimer's disease by preventing amyloid plaque formation.
- Cell Viability : In vitro studies indicated that this compound could enhance the viability of astrocytes exposed to Aβ, indicating its protective role against neurotoxic insults .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
